Neorauflavene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Neorauflavene is a natural flavonoid compound found in the herbs of Fissistigma oldhamii . It is a type of compound known as flavonoids . The CAS number for Neorauflavene is 53734-75-1 .

Molecular Structure Analysis

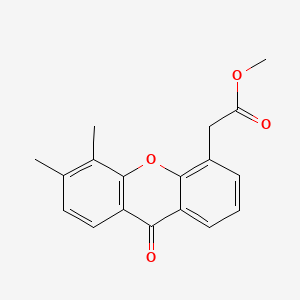

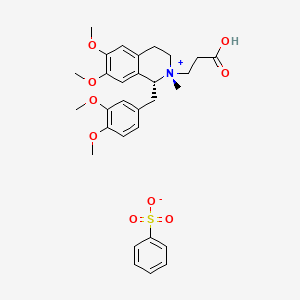

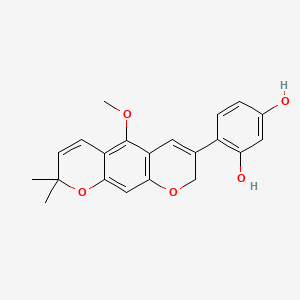

The molecular formula of Neorauflavene is C21H20O5 . The molecular weight is 352.4 . The chemical name is 4-(5-methoxy-2,2-dimethyl-8H-pyrano[3,2-g]chromen-7-yl)benzene-1,3-diol .

Physical And Chemical Properties Analysis

Neorauflavene appears as a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

科学的研究の応用

Cancer Therapy

Neorauflavene, as a polyphenolic compound, has shown potential therapeutic applications in cancer. Its antioxidant properties contribute to its effectiveness in various stages of cancer, including initiation, promotion, and progression. The compound can be used alone or in combination with conventional drugs to build more efficient anticancer therapies with fewer side effects .

Cardiovascular Disease Prevention

Research suggests that Neorauflavene may have beneficial effects on cardiovascular health. Its use as a natural drug could potentially help in the prevention of cardiovascular diseases, leveraging its protective functions in plants .

Osteoporosis Prevention

The potential of Neorauflavene in osteoporosis prevention is being explored due to its structural similarity to flavonoids, which are known to have positive effects on bone health. Its role in the regulation of osteoblast and osteoclast activity could be significant .

Diabetes Management

Neorauflavene’s impact on diabetes management is another area of interest. Its natural properties might be used to regulate blood sugar levels and improve insulin sensitivity, although further research is needed to confirm these effects .

Tyrosinase Inhibition

Neorauflavene has been identified as a highly potent tyrosinase inhibitor. This application is particularly relevant in the field of dermatology for the treatment of hyperpigmentation disorders. It can also be significant in the food industry for preventing enzymatic browning .

Pharmacokinetics in Animal Models

The compound’s pharmacokinetic properties have been studied in different animal models to understand its metabolism and therapeutic potential. These studies are crucial for translating doses from animal models to humans, which is a critical step in drug development .

作用機序

Target of Action

Neorauflavene is a phenolic neorautanenia isoflavanoid . The primary targets of Neorauflavene are various bacterial strains. It shows antibacterial activities against E. faecalis, S. suis, S. agalactiae, P. aeruginosa, B. subtilis, and R. anatipestifer . These bacteria are responsible for a variety of infections in humans and animals.

Mode of Action

It is known to exhibit antibacterial properties . It is likely that Neorauflavene interacts with bacterial cells, leading to their inhibition or death, but the specific biochemical interactions remain to be elucidated.

Result of Action

The primary result of Neorauflavene’s action is its antibacterial effect. It has been shown to inhibit the growth of several bacterial strains, including E. faecalis, S. suis, S. agalactiae, P. aeruginosa, B. subtilis, and R. anatipestifer . This suggests that Neorauflavene could potentially be used as an antibacterial agent.

特性

IUPAC Name |

4-(5-methoxy-2,2-dimethyl-8H-pyrano[3,2-g]chromen-7-yl)benzene-1,3-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O5/c1-21(2)7-6-15-19(26-21)10-18-16(20(15)24-3)8-12(11-25-18)14-5-4-13(22)9-17(14)23/h4-10,22-23H,11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDZFETFUTCHVSH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(C3=C(C=C2O1)OCC(=C3)C4=C(C=C(C=C4)O)O)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301131506 |

Source

|

| Record name | 1,3-Benzenediol, 4-(5-methoxy-8,8-dimethyl-2H,8H-benzo[1,2-b:5,4-b′]dipyran-3-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301131506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53734-75-1 |

Source

|

| Record name | 1,3-Benzenediol, 4-(5-methoxy-8,8-dimethyl-2H,8H-benzo[1,2-b:5,4-b′]dipyran-3-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53734-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzenediol, 4-(5-methoxy-8,8-dimethyl-2H,8H-benzo[1,2-b:5,4-b′]dipyran-3-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301131506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。